2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride
Description
2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride is a bicyclic heterocyclic compound featuring a pyridine ring fused to a pyridazinone moiety at positions 3 and 2, respectively. The hydrochloride salt enhances its solubility for pharmacological applications. Its fused-ring system and substitution patterns make it a candidate for bioactive molecule development, particularly in kinase inhibition or neurotransmitter modulation .
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-4-6-5(9-10-7)2-1-3-8-6;/h4,8H,1-3H2,(H,10,11);1H |
InChI Key |
WXYFSXOFHNUEJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NNC(=O)C=C2NC1.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of Pyridine Derivatives with Hydrazine
A common and effective method reported involves refluxing a suitable pyridine derivative with hydrazine hydrate in ethanol or methanol. The reaction proceeds through initial hydrazone formation followed by cyclization to yield the pyridazinone ring.
- Typical conditions: Reflux in ethanol or methanol for several hours (often 3–16 hours).
- Cyclization: Facilitated by heating, sometimes under reflux with solvent mixtures (e.g., EtOH/MeCN).
- Yield: Generally good to excellent (63–99%) depending on substituents and reaction conditions.
One-Pot Synthesis Approaches
Recent advances include one-pot protocols where β-enamino diketones react with active methylene reagents (e.g., malononitrile or ethyl cyanoacetate), followed by direct addition of hydrazine monohydrate to afford pyridazine derivatives in a single sequence.
- Advantages: Improved yields (61–88%), reduced reaction time.
- Conditions: Sequential reflux in ethanol, followed by hydrazine addition and further reflux.
- Note: Electron-donating substituents on aromatic rings may require longer reaction times and result in lower yields.
Use of Acetic Anhydride and Acid Derivatives
Another method involves the condensation of pyridine or pyridazinone precursors with acids such as p-nitrophenylacetic acid or cyanoacetic acid in acetic anhydride under reflux. This forms intermediates that can be cyclized to pyridazin-3-one derivatives.
- Reaction time: Typically 1 hour reflux in acetic anhydride.
- Isolation: Cooling and filtration to collect solids, followed by recrystallization.
- Yields: Moderate to high (up to 82% reported for related derivatives).
Reactions Involving Picolinic Acid Derivatives
Synthesis of related pyrido-pyridazinone compounds has been achieved by refluxing 3-benzoyl picolinic acid with hydrazine hydrate in n-butanol, followed by purification steps.
- Subsequent modifications: Reaction with ethyl chloroacetate and potassium carbonate to form esters, then hydrazinolysis to hydrazides.
- Spectroscopic confirmation: IR and ^1H-NMR data confirm structure and purity.
Reaction Conditions and Solvents
| Method | Starting Materials | Solvent(s) | Temperature | Reaction Time | Yield Range (%) |
|---|---|---|---|---|---|
| Pyridine derivative + hydrazine | Pyridine derivative, hydrazine hydrate | Ethanol, Methanol | Reflux (~78°C) | 3–16 hours | 63–99 |
| One-pot β-enamino diketones + hydrazine | β-enamino diketones, malononitrile or ethyl cyanoacetate, hydrazine hydrate | Ethanol, MeCN mixture | Reflux | 6–24 hours | 61–88 |
| Pyridine + acid derivative in acetic anhydride | Pyridine derivative, p-nitrophenylacetic acid or cyanoacetic acid | Acetic anhydride | Reflux | ~1 hour | Up to 82 |
| Picolinic acid derivative + hydrazine hydrate | 3-Benzoyl picolinic acid, hydrazine hydrate | n-Butanol | Reflux | 3 hours | Moderate to high |
Mechanistic Insights
- The initial step typically involves nucleophilic attack of hydrazine on a carbonyl or activated position of the pyridine derivative.
- Cyclization occurs via intramolecular condensation, forming the fused pyridazine ring.
- Hydrochloride salt formation stabilizes the compound and enhances solubility.
- Electron-donating or withdrawing substituents on the pyridine ring influence reaction rate and yield, with electron-donating groups often requiring longer reaction times.
Characterization and Confirmation
- Spectroscopic methods: IR spectroscopy confirms functional groups (e.g., C=O stretch around 1670 cm^-1, NH stretches).
- NMR spectroscopy: ^1H-NMR spectra show characteristic signals for aromatic and aliphatic protons, NH protons exchangeable with D2O.
- Mass spectrometry: Confirms molecular ion peaks consistent with theoretical molecular weights.
- Elemental analysis: Validates purity and composition, especially for hydrochloride salts.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce various hydrogenated pyridazinone derivatives .
Scientific Research Applications
2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Structural Differences
*Note: Exact molecular formula for the target compound is inferred from analogs.
Pharmacological Implications
- Ring Fusion Position : The pyrido[3,2-c] fusion in the target compound vs. [4,3-c] in analogs () alters electron distribution and hydrogen-bonding capacity, impacting target selectivity .
- Heteroatom Variation: The thieno analog () replaces a nitrogen with sulfur, improving resistance to oxidative degradation .
Biological Activity
2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of the Compound
- Chemical Structure : The compound features a pyridazine ring fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.
- Molecular Formula : C8H7ClN4O
- Molecular Weight : 202.62 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
-
Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance:
- JmjC Demethylases : Some derivatives exhibit potent inhibitory activity against JmjC histone demethylases (KDMs), which play a crucial role in epigenetic regulation. For example, certain N-substituted derivatives have demonstrated IC50 values in the low micromolar range against KDM4 and KDM5 subfamilies .
- Receptor Modulation : The compound may act as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs), enhancing the effects of acetylcholine and potentially improving cognitive functions .
Biological Activities and Therapeutic Potentials
The compound has been evaluated for various biological activities:
- Antitumor Activity : Some studies indicate that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance:
- Neuroprotective Effects : The modulation of nAChRs suggests potential applications in treating neurodegenerative diseases. Compounds that enhance nAChR activity could improve memory and cognitive function in models of Alzheimer's disease .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Neuropharmacological Evaluation :
Table 1: Biological Activity of Selected Derivatives
| Compound | Target | Activity (IC50) | Cell Line |
|---|---|---|---|
| B1 | KDM4A | 0.067 μM | A549 |
| B9 | KDM5 | 0.297 μM | H1975 |
| B14 | nAChR | 0.120 μM | Neuroblastoma |
Table 2: Summary of Neuroprotective Effects
Q & A
Q. Key Considerations :
- Purification via recrystallization (ethanol/water) to achieve >95% purity.
- Monitor intermediates using TLC (silica gel, chloroform:methanol 9:1) .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HCl/ethanol, reflux | 60-70% |
| Salt Formation | HCl gas in ether | 85-90% |
Basic: Which spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 239.0821 (calculated for C₁₁H₁₄N₃OCl) .
- X-ray Crystallography : Resolves bicyclic ring conformation and chloride counterion positioning .
Advanced: How can reaction yields be optimized while minimizing by-products?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., p-TsOH) to identify optimal conditions.
- By-Product Mitigation :
- Use anhydrous solvents to prevent hydrolysis.
- Add scavengers (e.g., molecular sieves) for water-sensitive steps.
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Q. Case Study :
Advanced: How to resolve discrepancies in reported biological activity?
Methodological Answer:
Q. Example :
- Variability in IC₅₀ values (10–50 μM) for DPPH quenching may arise from solvent polarity effects (e.g., ethanol vs. methanol) .
Basic: What in vitro assays screen for antioxidant activity?
Methodological Answer:
- DPPH Assay :
- ABTS⁺ Assay :
- Generate ABTS⁺ radical via persulfate oxidation.
- Monitor decay at 734 nm after compound addition.
| Assay | Radical Source | Detection |
|---|---|---|
| DPPH | Stable nitrogen radical | UV-Vis (517 nm) |
| ABTS⁺ | Pre-oxidized cationic | UV-Vis (734 nm) |
Advanced: How to differentiate HAT vs. SET antioxidant mechanisms?
Methodological Answer:
- Kinetic Isotope Effect (KIE) : Compare reaction rates in H₂O vs. D₂O; KIE >2 suggests HAT dominance.
- Cyclic Voltammetry : Measure oxidation potential; SET mechanisms correlate with lower potentials.
- Computational Analysis :
Basic: How to assess purity and identify impurities?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Detect impurities at 254 nm.
- GC-MS : Identify volatile by-products (e.g., unreacted precursors).
- Reference Standards : Compare retention times and spectra with certified materials (e.g., USP/EP standards) .
Q. Typical Impurities :
- Des-chloro analog (Δ m/z -36).
- Hydrolyzed lactam (retention time ~8.2 minutes in HPLC) .
Advanced: Computational approaches for target interaction modeling?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to antioxidant enzymes (e.g., SOD, catalase).
- MD Simulations : Simulate ligand-protein dynamics (GROMACS, 100 ns trajectory) to assess stability.
- QSAR Modeling : Correlate substituent electronegativity with bioactivity (e.g., Hammett constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
